molecular formula C16H21NO3 B12744237 Methylenedioxypyrovalerone, (R)- CAS No. 1388142-27-5

Methylenedioxypyrovalerone, (R)-

Cat. No.: B12744237
CAS No.: 1388142-27-5
M. Wt: 275.34 g/mol
InChI Key: SYHGEUNFJIGTRX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3,4-Methylenedioxypyrovalerone, commonly known as ®-Mdpv, is a synthetic stimulant compound belonging to the class of cathinones. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,4-Methylenedioxypyrovalerone typically involves the following steps:

    Starting Materials: The synthesis begins with the precursor 3,4-methylenedioxyphenyl-2-propanone.

    Formation of Intermediate: The precursor undergoes a reaction with a suitable amine, such as pyrrolidine, in the presence of a reducing agent like sodium borohydride.

    Cyclization: The intermediate product is then cyclized to form the final compound, ®-3,4-Methylenedioxypyrovalerone.

Industrial Production Methods

Industrial production of ®-3,4-Methylenedioxypyrovalerone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-3,4-Methylenedioxypyrovalerone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-3,4-Methylenedioxypyrovalerone has been studied for various scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and properties of cathinones.

    Biology: Research focuses on its effects on neurotransmitter systems and potential neurotoxicity.

    Medicine: Investigations into its potential therapeutic uses and risks as a psychoactive substance.

    Industry: Utilized in the development of analytical methods for detecting synthetic stimulants.

Mechanism of Action

The mechanism of action of ®-3,4-Methylenedioxypyrovalerone involves its interaction with the central nervous system. It primarily acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which are crucial for its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.

    Mephedrone: Another synthetic cathinone with stimulant properties.

    Methylenedioxypyrovalerone (MDPV): The racemic mixture of ®-Mdpv.

Uniqueness

®-3,4-Methylenedioxypyrovalerone is unique due to its specific stereochemistry, which can influence its pharmacological effects and potency compared to its racemic mixture or other related compounds.

Properties

CAS No.

1388142-27-5

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(2R)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m1/s1

InChI Key

SYHGEUNFJIGTRX-CYBMUJFWSA-N

Isomeric SMILES

CCC[C@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.